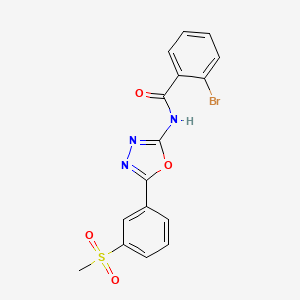

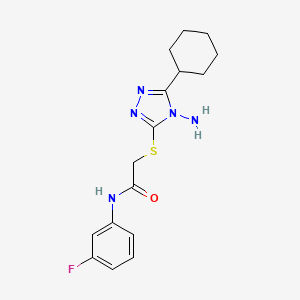

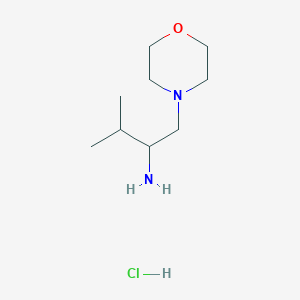

![molecular formula C14H12BrNO B2485612 (3-溴苯甲基)[(Z)-苯甲基亚甲基]铵盐 CAS No. 939893-12-6](/img/structure/B2485612.png)

(3-溴苯甲基)[(Z)-苯甲基亚甲基]铵盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of aromatic quaternary ammonium bromides involves novel synthetic routes where a formamide is treated with aralkyl halide in the presence of a weak base. This method has been applied to prepare compounds with benzyl, 4-methylbenzyl, 2-phenylethyl, and 3-phenylpropyl groups, among others, characterized by 1H-NMR, 13C-NMR spectroscopy, and mass spectrometry. The structural determination through X-ray single crystal diffraction and powder diffraction method highlights the formation of ion pairs interconnected by weak hydrogen bonds and weak π – π interactions between phenyl rings, indicating a complex molecular structure (Busi et al., 2004).

Molecular Structure Analysis

The molecular structure of these compounds is further elucidated through their crystallization behavior, showing monoclinic, orthorhombic, and triclinic crystal systems. The presence of interconnected ion pairs and the involvement of weak hydrogen bonding and π – π interactions underline the complex structural attributes of these molecules. This detailed structural insight is crucial for understanding the reactivity and properties of these compounds (Busi et al., 2004).

Chemical Reactions and Properties

Aromatic quaternary ammonium bromides undergo various chemical reactions, including intramolecular cyclization and aqueous-alkaline cleavage, leading to the formation of structurally diverse compounds. These reactions are influenced by the specific substituents on the ammonium bromides, showcasing the compounds' reactivity and potential for synthesis of complex molecules (Chukhajian et al., 2013).

Physical Properties Analysis

The physical properties, such as thermal behavior, are analyzed using TG/DTA and DSC methods, revealing that the decomposition of these compounds starts at 170–190°C without identifiable cleavages. Some compounds exhibit liquid ranges of 30–70°C, indicating their potential use as ionic liquids or in materials science applications due to their thermal stability and melting point variations (Busi et al., 2004).

Chemical Properties Analysis

The chemical properties of these compounds are characterized by their ability to form stable, crystalline organic ammonium tribromides, serving as electrophilic bromine sources for further reactions. This aspect is crucial for their use in synthesis, demonstrating their versatility and reactivity in forming functionalized molecules (Jordan et al., 2003).

科学研究应用

合成和表征

在各种研究中,合成和表征了(3-溴苄基)[(Z)-苯甲基亚胺]酸铵盐及其衍生物。例如,Busi等人(2004)合成了一系列与所讨论化合物密切相关的芳香族季铵溴化物,展示了它们的热性质,并利用NMR光谱、质谱和X射线单晶衍射等技术分析了它们的结构。该研究揭示了有关化合物中离子对及其相互作用的复杂细节(Busi, Lahtinen, Ropponen, Valkonen, & Rissanen, 2004)。

有机合成中的应用

该化合物及其相关衍生物在有机合成中得到广泛应用。Iwasaki等人(2015)开发了邻溴苄醇作为一个环化试剂,用于便捷合成多环芳烃,突出了它在构建复杂分子结构中的实用性。该研究表明了钯/电子亏化膦催化剂在涉及邻溴苄醇的偶联反应中的效率,强调了该化合物在合成有机化学中的重要性(Iwasaki, Araki, Iino, & Nishihara, 2015)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

N-[(3-bromophenyl)methyl]-1-phenylmethanimine oxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO/c15-14-8-4-7-13(9-14)11-16(17)10-12-5-2-1-3-6-12/h1-10H,11H2/b16-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXEQLJKLWRNXTP-YBEGLDIGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=[N+](CC2=CC(=CC=C2)Br)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=[N+](/CC2=CC(=CC=C2)Br)\[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

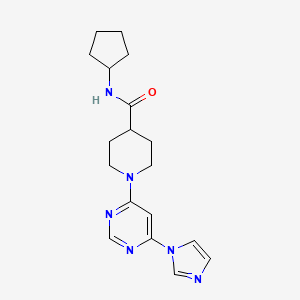

![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenoxyacetamide](/img/structure/B2485529.png)

![3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.2]nonane-6-carboxylic acid](/img/structure/B2485531.png)

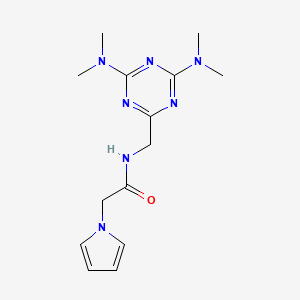

![ethyl 5-{[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]methyl}-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2485537.png)

![3-{3-Methoxy-4-[(4-methylbenzenesulfonyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B2485548.png)

![Tert-butyl 3-[4-(aminomethyl)piperidin-1-yl]azetidine-1-carboxylate;dihydrochloride](/img/structure/B2485550.png)